Ethylenebis(N-4-carboxy-2-pyrrolidone)
Overview
Description
Ethylenebis(N-4-carboxy-2-pyrrolidone) is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylenebis(N-4-carboxy-2-pyrrolidone) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylenebis(N-4-carboxy-2-pyrrolidone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(N-4-carboxy-2-pyrrolidone) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Device Sterilization
Ethylene oxide (EO) sterilization is a well-known method for sterilizing medical devices. Recent advancements in EO sterilization have been significant, with a focus on cycle design and validation to increase process flexibility without compromising safety. EO's action mechanism and toxicity have been critically analyzed, suggesting a promising field for further development in medical device sterilization (Mendes, Brandão, & Silva, 2007).
Biomarkers for Tobacco and Cancer Research
Human urinary carcinogen metabolites, such as those from ethylene and pyrrolidone derivatives, serve as practical biomarkers for investigating tobacco use and cancer. These biomarkers can delineate exposed versus non-exposed individuals and provide insights into carcinogen metabolism in humans. This area of research underlines the utility of ethylene and pyrrolidone derivatives in epidemiological studies and cancer research (Hecht, 2002).
Fruit and Vegetable Preservation
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has seen an explosion of research regarding its effects on fruits and vegetables. It serves both to further investigate the role of ethylene in ripening and as a commercial technology to improve product quality. The rapid adoption of 1-MCP by many apple industries worldwide highlights its potential for broad applications in fruit and vegetable preservation (Watkins, 2006).
Surfactants and Industrial Applications
Pyrrolidone-based surfactants demonstrate significant surface-active properties and can interact synergistically with anionic surfactants. The literature review by Login (1995) emphasizes the versatility of pyrrolidone as a substituent, capable of enhancing the performance of various surfactant structures by improving water solubility, compatibility, and solvency. This review suggests that pyrrolidone derivatives can significantly reduce toxicity, making them valuable for industrial and academic research (Login, 1995).
Mechanism of Action
Target of Action
Similar compounds have shown structure-dependent antimicrobial activity against gram-positive pathogens such asS. aureus , E. faecalis , and C. difficile .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s plausible that it may interact with its targets in a manner similar to other structurally related compounds, leading to its antimicrobial activity .
Pharmacokinetics
It’s suggested that drug therapies could be loaded into a polyanhydride matrix and protected from denaturation and removal from the body while being slowly eluted as the polyanhydride degraded, yielding a tailorable concentration profile in the bloodstream at therapeutic levels .
Result of Action
It’s plausible that its antimicrobial activity could result in the disruption of essential cellular processes in the targeted pathogens .
Future Directions
The future directions of Ethylenebis(N-4-carboxy-2-pyrrolidone) could involve its use in the pharmacological field, particularly in drug delivery systems . Its ability to slow down the release of the anticancer drug, doxorubicin, from aqueous solutions suggests potential applications in controlled drug delivery .
Properties
IUPAC Name |
1-[2-(4-carboxy-2-oxopyrrolidin-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c15-9-3-7(11(17)18)5-13(9)1-2-14-6-8(12(19)20)4-10(14)16/h7-8H,1-6H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQPNPPUWVJFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCN2CC(CC2=O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950281 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(5-oxopyrrolidine-3-carboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-13-9 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[5-oxo-3-pyrrolidinecarboxylic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2761-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenebis(N-4-carboxy-2-pyrrolidone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(5-oxopyrrolidine-3-carboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(ethylene)bis[5-oxopyrrolidine-3-carboxylic] acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENEBIS(N-4-CARBOXY-2-PYRROLIDONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37336387TX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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